2-Butoxy-4-propoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

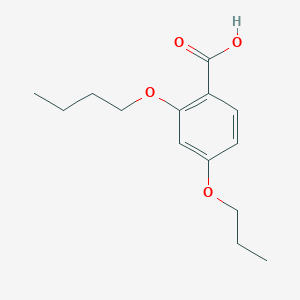

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-5-9-18-13-10-11(17-8-4-2)6-7-12(13)14(15)16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLFTPAAHIIVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)OCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Butoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring the Therapeutic Frontier of Alkoxybenzoic Acids

The landscape of modern drug discovery is characterized by the pursuit of novel molecular entities with enhanced efficacy and specificity. Within this context, benzoic acid and its derivatives have long been recognized as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the benzoic acid ring with alkoxy groups has emerged as a powerful approach to modulate the physicochemical and biological properties of these compounds, leading to the identification of potent anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] This technical guide provides a comprehensive overview of a novel, yet underexplored, member of this class: 2-Butoxy-4-propoxybenzoic acid .

Due to the limited availability of direct experimental data on this compound, this guide will leverage established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, predicted properties, and potential applications. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this promising molecule.

Proposed Synthesis of this compound: A Stepwise Approach

The synthesis of this compound can be logically approached through the sequential etherification of a dihydroxybenzoic acid precursor. The Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols, provides a reliable route to the key starting material, 2,4-dihydroxybenzoic acid, from the readily available resorcinol.[7][8][9] The subsequent regioselective alkylation of the hydroxyl groups is crucial for the successful synthesis of the target molecule.

The hydroxyl group at the 4-position of 2,4-dihydroxybenzoic acid is generally more acidic and sterically accessible than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent carboxylic acid group.[10][11] This inherent difference in reactivity allows for a controlled, stepwise introduction of the propoxy and butoxy groups.

Experimental Protocol:

Part 1: Synthesis of 2,4-Dihydroxybenzoic Acid (Kolbe-Schmitt Reaction)

-

Reaction Setup: In a suitable reaction vessel, combine resorcinol with an alkali metal bicarbonate (e.g., a mixture of sodium and potassium bicarbonate) in a solids mixer.[7]

-

Carboxylation: Heat the mixture to 80-140°C under a carbon dioxide atmosphere.[7] The reaction can be carried out at atmospheric or elevated pressure.[8]

-

Workup: After the reaction is complete, the resulting mixture is dissolved in water and filtered. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to a pH of 3-4 to precipitate the 2,4-dihydroxybenzoic acid.[12]

-

Purification: The crude product can be purified by recrystallization from hot water to yield white crystals of 2,4-dihydroxybenzoic acid.[8]

Part 2: Regioselective 4-O-Propylation of 2,4-Dihydroxybenzoic Acid

-

Protection of the Carboxylic Acid (Esterification): To prevent unwanted side reactions, the carboxylic acid group of 2,4-dihydroxybenzoic acid should first be protected, typically as a methyl or ethyl ester. This can be achieved using standard Fischer esterification conditions (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

-

Selective Etherification: Dissolve the protected 2,4-dihydroxybenzoic acid in a polar aprotic solvent such as acetonitrile. Add a mild base, such as cesium bicarbonate (CsHCO₃), which has been shown to favor regioselective alkylation at the 4-position.[13]

-

Alkylation: Add 1-bromopropane to the reaction mixture and heat to 80°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Deprotection: Once the reaction is complete, the mixture is worked up to isolate the 4-propoxy-2-hydroxybenzoic acid ester. The ester is then hydrolyzed under basic conditions (e.g., with NaOH or LiOH) followed by acidification to yield 4-propoxy-2-hydroxybenzoic acid.

Part 3: 2-O-Butylation to Yield this compound

-

Etherification: The resulting 4-propoxy-2-hydroxybenzoic acid (or its ester for better solubility and to avoid interference from the acidic proton) is subjected to a Williamson ether synthesis. Dissolve the starting material in a suitable solvent like DMF or acetone.

-

Base Treatment: Add a stronger base, such as potassium carbonate (K₂CO₃), to deprotonate the remaining hydroxyl group.

-

Alkylation: Add 1-bromobutane to the reaction mixture and heat to facilitate the SN2 reaction.

-

Final Deprotection and Purification: If an ester was used, the final step is hydrolysis to the carboxylic acid. The crude this compound is then purified using techniques such as column chromatography or recrystallization.

Figure 1: Proposed synthetic pathway for this compound.

Predicted Physicochemical Properties

| Property | Benzoic Acid | 4-Butoxybenzoic Acid | 4-Propoxybenzoic Acid | This compound (Predicted) |

| Molecular Formula | C₇H₆O₂ | C₁₁H₁₄O₃[14] | C₁₀H₁₂O₃[15] | C₁₄H₂₀O₄ |

| Molecular Weight ( g/mol ) | 122.12 | 194.23[16] | 180.20[15] | ~252.31 |

| Melting Point (°C) | 122.4 | 147.85[17] | ~145-148 | 130 - 150 |

| Boiling Point (°C) | 249.2 | - | - | > 300 |

| logP (Octanol/Water) | 1.87 | 3.3 | 2.9 | ~ 4.0 - 4.5 |

| pKa | 4.2 | ~ 4.3 | ~ 4.3 | ~ 4.2 - 4.4 |

| Solubility | Slightly soluble in water | Low | Low | Very low in water; soluble in organic solvents |

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds.

Potential Applications and Biological Activities in Drug Development

The structural motifs present in this compound suggest a range of potential therapeutic applications, primarily in the areas of oncology, inflammation, and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoic acid derivatives.[3][18] These compounds can exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), which are critical regulators of gene expression and are often dysregulated in cancer.[18] The alkoxy substituents on the benzene ring can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and improving its interaction with intracellular targets. It is plausible that this compound could exhibit cytotoxic effects on various cancer cell lines, and further investigation into its mechanism of action is warranted.

Anti-inflammatory Activity

Phenolic acids and their derivatives are known to possess significant anti-inflammatory properties.[1][19] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). Salicylic acid, a hydroxybenzoic acid, is the active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) aspirin.[20] The addition of alkoxy groups can modulate the anti-inflammatory activity and potentially reduce the gastrointestinal side effects associated with traditional NSAIDs.[20] Therefore, this compound represents a promising candidate for the development of novel anti-inflammatory agents.

Antimicrobial Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial agents and food preservatives.[17][21] Their mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[6] The antimicrobial efficacy of benzoic acid derivatives can be influenced by the nature and position of substituents on the aromatic ring. Alkoxybenzoic acids have demonstrated activity against a range of bacteria and fungi.[5][22][23] The combination of butoxy and propoxy groups in this compound may confer a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new antibiotics or antifungal agents.

Future Research Directions

This technical guide provides a theoretical framework for the synthesis and potential applications of this compound. To validate these hypotheses and fully elucidate the therapeutic potential of this molecule, the following experimental investigations are recommended:

-

Synthesis and Structural Characterization: The proposed synthetic route should be experimentally verified, and the structure of the final compound confirmed using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

In Vitro Biological Screening: The synthesized compound should be screened for its anticancer, anti-inflammatory, and antimicrobial activities using a panel of relevant cell lines and microbial strains.

-

Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action. This may involve enzyme inhibition assays, gene expression analysis, and other molecular biology techniques.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and safety profiles.

Conclusion

This compound represents a novel and unexplored chemical entity with significant potential for drug discovery and development. Based on the established biological activities of related alkoxybenzoic acids, this compound is a promising candidate for investigation as an anticancer, anti-inflammatory, or antimicrobial agent. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further research into its physicochemical properties and therapeutic applications. As the quest for new and improved medicines continues, the exploration of novel benzoic acid derivatives like this compound will undoubtedly play a crucial role in advancing human health.

References

-

Eichenauer, U., & Neumann, P. (1991). Preparation of 2,4-dihydroxybenzoic acid. U.S. Patent No. 4,996,354. Washington, DC: U.S. Patent and Trademark Office.

-

ChemicalBook. (n.d.). 2,4-Dihydroxybenzoic acid synthesis. Retrieved from

-

Guidechem. (n.d.). How to Synthesize 2,4-Dihydroxybenzoic Acid?. Retrieved from

-

CN102408329B. (2013). 2, the preparation method of 4-dihydroxybenzoic acid. Google Patents.

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.

-

Zhang, L., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1337-1350.

-

Vibzzlab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube.

- Al-Ostoot, F. H., et al. (2021). Alkyl Derivatives of 2‐Mercaptobenzoic Acid Exhibit Dual Anti‐Inflammatory and Antioxidant Activities: Combined In Vivo, In Vitro, and In Silico Evaluation. Chemistry & Biodiversity, 18(11), e2100527.

-

Khan, I., et al. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Molecules, 27(19), 6543.

-

NIST. (n.d.). 4-Butoxybenzoic acid. NIST Chemistry WebBook. Retrieved from

-

PubChem. (n.d.). 2-Butoxybenzoic acid. Retrieved from

-

Wang, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 97, 153713.

- Zimecki, M., et al. (2021). Anticancer effects of alloxanthoxyletin and fatty acids esters - In vitro study on cancer HTB-140 and A549 cells. European Journal of Pharmacology, 908, 174336.

-

FirstIgnite. (n.d.). Antibiofilm activity of alkyoxybenzoic acids. Retrieved from

-

Kopeček, J., & Ulbrich, K. (1979). Antiinflammatory activities of polymers of o-metacryloyloxybenzoic acid. Die Pharmazie, 34(10), 673-674.

-

PubChem. (n.d.). 4-Propoxybenzoic Acid. Retrieved from

-

Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276.

-

Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzoic acid (CAS 5438-19-7). Retrieved from

-

NIST. (n.d.). 4-Butoxybenzoic acid Phase change data. NIST Chemistry WebBook. Retrieved from

-

Skellam, E. J., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Biomaterials Science & Engineering, 7(10), 4879-4890.

-

Benchchem. (n.d.). Application Note and Protocol: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. Retrieved from

-

PubChem. (n.d.). 3-Butoxybenzoic acid. Retrieved from

-

Galkina, O. V., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6524.

-

Öztürkel Kabakaş, H., & S., M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark.

-

PubChem. (n.d.). 2-Propoxybenzoic Acid. Retrieved from

-

ResearchGate. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from

-

PubChem. (n.d.). 3-Propoxybenzoic acid. Retrieved from

-

Semantic Scholar. (n.d.). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Retrieved from

-

Li, Y., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data.

-

Chen, Y., et al. (2023). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. International Journal of Molecular Sciences, 24(23), 16901.

-

Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository.

-

ResearchGate. (2018). (PDF) Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. Retrieved from

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-Propoxybenzoic Acid (CAS: 5438-19-7): Properties and Industrial Relevance. Retrieved from

Sources

- 1. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiinflammatory activities of polymers of o-metacryloyloxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. app.firstignite.com [app.firstignite.com]

- 6. mdpi.com [mdpi.com]

- 7. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 8. 2,4-Dihydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102408329B - 2, the preparation method of 4-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 13. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Butoxybenzoic acid [webbook.nist.gov]

- 15. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Butoxybenzoic acid | C11H14O3 | CID 14955523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Butoxybenzoic acid [webbook.nist.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. mdpi.com [mdpi.com]

- 20. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 21. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

HPLC and GC-MS techniques for "2-Butoxy-4-propoxybenzoic acid".

An In-Depth Technical Guide to the Analysis of 2-Butoxy-4-propoxybenzoic Acid by HPLC/UV and GC-MS

Introduction: Characterizing a Novel Benzoic Acid Derivative

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. "this compound" represents a unique molecular structure, combining a central benzoic acid core with ether functionalities. As such, it may serve as a new active pharmaceutical ingredient (API), a critical intermediate, or a potential metabolite in pharmacological studies. The development of robust, reliable, and validated analytical methods is a non-negotiable step in advancing any compound through the development pipeline, ensuring its identity, purity, and strength.[1][2]

This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides comprehensive, field-proven protocols for the analysis of this compound using two orthogonal and complementary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and impurity profiling. The methodologies herein are built from foundational analytical principles and are structured to ensure scientific integrity and regulatory compliance.

Inferred Physicochemical Properties of this compound

Due to the novelty of this compound, direct experimental data is scarce. However, its structure allows for the inference of key properties that dictate the analytical strategy:

-

Molecular Formula: C₁₄H₂₀O₄

-

Molecular Weight: 252.31 g/mol

-

Acidity: The presence of a carboxylic acid group (pKa ≈ 4-5) makes the molecule's charge state dependent on pH. This is a critical consideration for chromatographic retention.

-

Polarity: The molecule possesses both polar (carboxylic acid) and non-polar (aromatic ring, butoxy and propoxy chains) regions, making it an ideal candidate for reversed-phase chromatography.

-

Volatility: The carboxylic acid functional group allows for strong hydrogen bonding, resulting in a low vapor pressure. This property makes direct GC analysis challenging and necessitates derivatization to enhance volatility.

-

Solubility: Expected to be soluble in common organic solvents such as methanol, acetonitrile, and aqueous mobile phases where the pH is adjusted to control ionization.

Part I: Quantitative Analysis by Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography is the workhorse of pharmaceutical quality control, offering robust, precise, and high-throughput quantification.[3][4] For this compound, a reversed-phase method is optimal, leveraging the compound's non-polar characteristics for retention on a C18 stationary phase.

Causality of Method Design: The Principle of Ion Suppression

The retention of ionizable compounds in reversed-phase HPLC is highly sensitive to the mobile phase pH.[5][6] To achieve consistent retention, sharp peak shapes, and a robust method, we must control the ionization state of the carboxylic acid. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa (e.g., pH < 2.5), we ensure the carboxylic acid is fully protonated (in its neutral form). This "ion suppression" minimizes electrostatic interactions with residual silanols on the silica-based column and maximizes hydrophobic interactions with the C18 stationary phase, leading to predictable and reproducible chromatography.[5][6]

Experimental Protocol: HPLC-UV Method

1. Materials and Reagents

-

Reference Standard: this compound (≥98% purity)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure Water

-

Reagents: Formic acid (LC-MS grade)

-

Equipment: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

2. Standard and Sample Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Sample Preparation: Dissolve the test sample (e.g., drug substance, formulation) in a suitable solvent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.[7][8]

3. Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard stationary phase for retaining moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure ion suppression. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid maintains consistent pH. |

| Elution Mode | Isocratic: 60% B | A simple starting point. A gradient may be required if impurities are present. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and retention time. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Detection | UV at 254 nm | The substituted benzene ring is expected to have strong absorbance at this wavelength. |

| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |

HPLC Workflow Diagram

Caption: Workflow for HPLC-UV analysis of this compound.

Method Validation and System Suitability

To ensure the trustworthiness of results, the method must be validated according to ICH Q2(R1) guidelines.[9][10][11] Before each analytical run, a system suitability test (SST) must be performed.

| Validation Parameter | Acceptance Criteria | Purpose |

| System Suitability | Tailing Factor ≤ 2.0; RSD of 5 replicate injections ≤ 2.0% | Confirms the chromatographic system is fit for use. |

| Specificity | Analyte peak is resolved from degradants/impurities (Resolution ≥ 2.0) | Ensures the method is selective for the target analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range | Proves the detector response is proportional to concentration. |

| Accuracy | 98.0% - 102.0% recovery of spiked samples | Measures the closeness of the test results to the true value. |

| Precision (Repeatability) | RSD ≤ 2.0% | Demonstrates the consistency of results for repeated analyses. |

| Range | 80% - 120% of the target concentration | The concentration interval where the method is precise and accurate.[10] |

Part II: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides unparalleled specificity for compound identification through a combination of chromatographic separation and mass-based detection.[12] It is the definitive technique for confirming identity and characterizing unknown impurities.

Causality of Method Design: The Necessity of Derivatization

As previously noted, this compound has low volatility due to its polar carboxylic acid group. Direct injection into a hot GC inlet would lead to poor peak shape, thermal degradation, and non-reproducible results. To overcome this, a chemical derivatization step is required. Silylation is a robust and widely used technique where the active hydrogen of the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group.[13]

Reaction: R-COOH + BSTFA → R-COOSi(CH₃)₃ + Byproducts

This reaction converts the polar, non-volatile acid into a thermally stable, volatile TMS ester, which is ideal for GC analysis.[14][15]

Experimental Protocol: GC-MS Method

1. Materials and Reagents

-

Reference Standard: this compound (≥98% purity)

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Solvents: Pyridine or Acetonitrile (anhydrous grade)

-

Equipment: GC-MS system with a split/splitless inlet, capillary column, and a mass selective detector.

2. Standard and Sample Preparation with Derivatization

-

Preparation: Prepare a ~1 mg/mL solution of the sample or standard in a suitable solvent like acetonitrile.

-

Aliquot and Dry: Transfer 100 µL of the solution to a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any water, which would consume the derivatization reagent.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine to the dried residue.

-

Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

3. GC-MS Conditions

| Parameter | Setting | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-bleed, mid-polarity column providing excellent separation for a wide range of compounds. |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |

| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte. |

| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | A temperature gradient to separate the analyte from solvent and potential impurities. |

| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Hard ionization technique that produces a reproducible fragmentation pattern for library matching and structural confirmation.[16] |

| Mass Range | m/z 40-500 | Scans a wide enough range to capture the molecular ion and key fragments. |

GC-MS Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Data Interpretation: Predicting the Mass Spectrum

The power of GC-MS lies in the interpretation of the mass spectrum. For the TMS derivative of this compound:

-

Original MW: 252.3 g/mol

-

TMS Derivative MW: 324.5 g/mol (C₁₄H₁₉O₃-Si(CH₃)₃)

-

Expected Molecular Ion (M⁺): A peak at m/z 324 is expected, confirming the mass of the derivatized molecule.

-

Key Fragments:

-

m/z 309 (M-15): Loss of a methyl group (•CH₃) from the TMS moiety, a very common fragmentation pattern for TMS derivatives.

-

m/z 73 ([Si(CH₃)₃]⁺): A characteristic ion for TMS derivatives.

-

Fragments corresponding to the cleavage of the butoxy (loss of C₄H₉) and propoxy (loss of C₃H₇) chains.

-

Conclusion: An Integrated Analytical Strategy

The HPLC-UV and GC-MS methods presented here form a comprehensive and robust strategy for the analysis of this compound. The HPLC method serves as the primary tool for quantification in quality control environments, offering precision, accuracy, and high throughput for routine testing of purity and assay.[4][17] The GC-MS method, with its requisite derivatization step, provides an orthogonal and highly specific technique for the unequivocal confirmation of the compound's identity and the characterization of volatile impurities. Together, these application notes provide the foundation for researchers and drug developers to confidently advance their work, supported by sound and verifiable analytical data.

References

-

Inchem.org. Butoxyethanol, 2- (CICADS). [Link]

-

Wikipedia. 2-Butoxyethanol. [Link]

-

PubChem. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500. [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Agilent Technologies. Analysis of Organic Acids in Aqueous Samples Application. [Link]

-

Restek. Acids: Derivatization for GC Analysis. [Link]

-

PubChem. 2-Methyl-4-(4-propyloctoxy)benzoic acid | C19H30O3 | CID 68202368. [Link]

-

SciSpace. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

-

European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]

-

ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

-

Technology Networks. Quality Control During Drug Development. [Link]

-

International Organisation of Vine and Wine (OIV). Organic Acids : HPLC (Type-IV). [Link]

-

U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Michigan State University. Ionization Methods in Organic Mass Spectrometry. [Link]

-

SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

-

LCGC International. Separation Science in Drug Development, Part IV: Quality Control. [Link]

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

-

Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

Agilent Technologies. A Guide to HPLC Column Selection. [Link]

-

SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

-

Aragen Life Sciences. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]

-

RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

-

PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

-

PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). [Link]

-

AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

-

Pubmedia Journals Series. Exploring the Principles of GC-MS: Techniques and Applications. [Link]

-

Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

-

Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

-

ResearchGate. Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]

-

Physics & Maths Tutor. OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

SCION Instruments. HPLC Column Selection Guide. [Link]

-

Medium. Role of Analytical Chemistry in Ensuring Drug Quality and Safety. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

ResearchGate. Ionization Methods in Organic Mass Spectrometry. [Link]

-

Journal of Chemical and Pharmaceutical Research. Techniques for Quality Control in Pharmaceutical Analysis. [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. medium.com [medium.com]

- 3. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]

- 4. jocpr.com [jocpr.com]

- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. agilent.com [agilent.com]

- 8. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. digital-science.pubmedia.id [digital-science.pubmedia.id]

- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. scispace.com [scispace.com]

- 16. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]

- 17. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for 2-Butoxy-4-propoxybenzoic Acid as a Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of 2-Butoxy-4-propoxybenzoic acid, a versatile chemical intermediate for applications in drug discovery, materials science, and synthetic chemistry. While direct literature on this specific molecule is nascent, this document leverages established chemical principles and data from analogous structures to present a robust guide for its synthesis and utilization. We provide detailed, field-proven protocols for its preparation from commercially available precursors and its subsequent conversion into a variety of functional derivatives, including esters, amides, and alcohols. The causality behind experimental choices, safety protocols, and expected analytical data are discussed in detail to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Properties

This compound is a disubstituted benzoic acid derivative featuring two distinct ether linkages. The presence of the butoxy and propoxy groups imparts significant lipophilicity, which can be advantageous in modulating the pharmacokinetic properties of therapeutic agents.[1] The carboxylic acid moiety serves as a versatile synthetic handle for a wide array of chemical transformations, making this molecule an attractive building block for creating libraries of compounds for screening and development.

The structural characteristics—an aromatic core, ether functionalities, and a carboxylic acid group—suggest its potential utility in the synthesis of complex molecules, including but not limited to, novel anti-inflammatory agents, phosphodiesterase inhibitors, and liquid crystals.[2][3]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₄ |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | This compound |

| Predicted Boiling Point | > 300 °C (decomposes) |

| Predicted Melting Point | 85-95 °C |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 2,4-dihydroxybenzoic acid. The synthetic strategy involves the protection of the carboxylic acid group, followed by a sequential Williamson ether synthesis to introduce the propoxy and butoxy groups, and finally, deprotection of the carboxylic acid.[2][4]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocols

Protocol 2.2.1: Esterification of 2,4-Dihydroxybenzoic Acid

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent its interference with the basic conditions of the subsequent Williamson ether synthesis.[5]

-

To a solution of 2,4-dihydroxybenzoic acid (10.0 g, 64.9 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise at 0 °C.

-

Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2,4-dihydroxybenzoate as a solid.

Protocol 2.2.2: Regioselective Propylation of Methyl 2,4-dihydroxybenzoate

-

Rationale: The 4-hydroxyl group is more acidic and sterically less hindered than the 2-hydroxyl group, leading to preferential alkylation at the 4-position under controlled conditions.[1]

-

In a round-bottom flask, dissolve methyl 2,4-dihydroxybenzoate (10.9 g, 64.9 mmol) in acetone (200 mL).

-

Add potassium carbonate (10.8 g, 77.9 mmol) and 1-bromopropane (7.1 mL, 77.9 mmol).

-

Heat the mixture to reflux for 8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl 4-propoxy-2-hydroxybenzoate.

Protocol 2.2.3: Butylation of Methyl 4-propoxy-2-hydroxybenzoate

-

Rationale: The remaining hydroxyl group is alkylated with 1-bromobutane to introduce the butoxy group.

-

Dissolve methyl 4-propoxy-2-hydroxybenzoate (13.6 g, 64.9 mmol) in acetone (200 mL).

-

Add potassium carbonate (13.5 g, 97.4 mmol) and 1-bromobutane (8.4 mL, 77.9 mmol).

-

Heat the mixture to reflux for 24 hours.

-

Follow the workup procedure described in Protocol 2.2.2 to yield methyl 2-butoxy-4-propoxybenzoate.

Protocol 2.2.4: Hydrolysis of Methyl 2-butoxy-4-propoxybenzoate

-

Rationale: The methyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid.

-

Dissolve methyl 2-butoxy-4-propoxybenzoate (17.3 g, 64.9 mmol) in a mixture of methanol (100 mL) and water (50 mL).

-

Add sodium hydroxide (5.2 g, 129.8 mmol) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water (100 mL) and acidify with 2M HCl to pH 2-3.

-

The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.5-12.0 (s, 1H, COOH), 7.8-8.0 (d, 1H, Ar-H), 6.4-6.6 (m, 2H, Ar-H), 4.0-4.2 (t, 2H, OCH₂), 3.9-4.1 (t, 2H, OCH₂), 1.7-1.9 (m, 4H, CH₂), 1.4-1.6 (m, 2H, CH₂), 0.9-1.1 (t, 6H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165-170 (COOH), 163-165 (C-O), 160-162 (C-O), 133-135 (Ar-C), 108-110 (Ar-C), 105-107 (Ar-C), 100-102 (Ar-C), 68-70 (OCH₂), 67-69 (OCH₂), 30-32 (CH₂), 22-24 (CH₂), 18-20 (CH₂), 13-15 (CH₃), 9-11 (CH₃) |

| IR (KBr, cm⁻¹) | 2900-3100 (br, O-H), 2960-2850 (C-H), 1680-1700 (C=O), 1600, 1500 (C=C, aromatic), 1250-1300 (C-O, acid), 1150-1250 (C-O, ether)[6] |

| Mass Spectrometry (ESI-) | m/z 251.13 [M-H]⁻ |

Applications as a Chemical Intermediate

The carboxylic acid functionality of this compound is a prime site for derivatization.

Esterification

The formation of esters can be used to further modify the compound's properties or to act as a protecting group.[7]

Protocol 4.1.1: Fischer Esterification

-

Rationale: A simple and direct method for forming esters from carboxylic acids and alcohols under acidic catalysis.[5]

-

In a round-bottom flask, dissolve this compound (1.0 g, 3.96 mmol) in the desired alcohol (e.g., ethanol, 20 mL).

-

Add a catalytic amount of concentrated sulfuric acid (0.1 mL).

-

Heat the mixture to reflux for 6-12 hours.

-

Cool the reaction and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the corresponding ester.

Amide Bond Formation

Amide coupling is a fundamental reaction in medicinal chemistry for the synthesis of bioactive molecules.[8]

Caption: Key reactions using this compound as an intermediate.

Protocol 4.2.1: Amide Coupling using a Carbodiimide Reagent

-

Rationale: Carbodiimides like DCC or EDC are common coupling agents that activate the carboxylic acid for nucleophilic attack by an amine.[9]

-

Dissolve this compound (1.0 g, 3.96 mmol) in dichloromethane (20 mL).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (0.86 g, 4.16 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 g, 0.40 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (e.g., benzylamine, 0.43 mL, 3.96 mmol) and stir at room temperature for 12-24 hours.

-

Filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

Reduction to Benzyl Alcohol

Reduction of the carboxylic acid provides access to the corresponding benzyl alcohol, another important synthetic intermediate.

Protocol 4.3.1: Reduction using Sodium Borohydride–Bromine

-

Rationale: This reagent system offers a milder alternative to lithium aluminum hydride for the reduction of carboxylic acids.[10]

-

In a flask under an inert atmosphere, dissolve this compound (1.0 g, 3.96 mmol) in dry THF (20 mL).

-

Cool the solution to 0 °C and add sodium borohydride (0.30 g, 7.92 mmol) in portions.

-

Slowly add a solution of bromine (0.20 mL, 3.96 mmol) in dry THF (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of methanol, followed by 1M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over sodium sulfate, filter, and concentrate to yield (2-Butoxy-4-propoxyphenyl)methanol.

Safety and Handling

While no specific safety data exists for this compound, the safety profile can be inferred from related benzoic acid derivatives.[11][12]

Table 3: Inferred GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H318/H319 | Causes serious eye damage/irritation.[12] |

| H335 | May cause respiratory irritation. |

Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

References

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

- Google Patents. US4996354A - Preparation of 2,4-dihydroxybenzoic acid.

-

YouTube. 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. (2021). Available from: [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

- Google Patents. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.

-

ResearchGate. Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. (2025). Available from: [Link]

- Google Patents. CN102408329A - 2, the preparation method of 4-dihydroxybenzoic acid.

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

-

Taylor & Francis Online. An Infrared Spectroscopic Study of p-n-Alkoxybenzoic Acids. Available from: [Link]

-

Queen's University Belfast. Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. (2020). Available from: [Link]

-

Journal of the American Chemical Society. A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Available from: [Link]

-

National Center for Biotechnology Information. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Benzoic acid. Available from: [Link]

-

Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Available from: [Link]

-

Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. (2022). Available from: [Link]

-

Organic Chemistry Portal. Benzyl Esters. Available from: [Link]

-

YouTube. Williamson Ether Synthesis. (2018). Available from: [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

- Google Patents. WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives.

-

MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Available from: [Link]

-

ChemIQSoc. Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction). Available from: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid. (2015). Available from: [Link]

-

National Center for Biotechnology Information. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Available from: [Link]

-

University of Colorado Boulder. esterification of benzoic acid to methyl benzoate. Available from: [Link]

-

ResearchGate. Esterification at different benzoic acid (BA) concentrations using.... Available from: [Link]

-

Royal Society of Chemistry. An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Available from: [Link]

-

ACS Publications. Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. (2024). Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

- Google Patents. ES2380693T3 - Procedure for the preparation of esters of benzoic acid.

-

ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... Available from: [Link]

-

ResearchGate. How to produce amide from Benzoic acid and amine directly?. (2012). Available from: [Link]

-

MassBank. Benzoic acids and derivatives. (2009). Available from: [Link]

Sources

- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. francis-press.com [francis-press.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. carlroth.com [carlroth.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

Potential applications of "2-Butoxy-4-propoxybenzoic acid" in materials science

Introduction: Unveiling a Versatile Building Block

In the vast landscape of materials science, the discovery and application of novel molecular architectures drive innovation. 2-Butoxy-4-propoxybenzoic acid, a seemingly unassuming aromatic carboxylic acid, presents a compelling case for exploration. Its unique molecular structure, characterized by a rigid benzoic acid core and asymmetric alkoxy side chains, offers a tantalizing combination of properties that can be harnessed for the development of next-generation liquid crystals and functional polymers. This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed experimental protocols for its synthesis, incorporation into material systems, and characterization.

Molecular Structure and Key Features:

This compound possesses several key structural attributes that underpin its potential in materials science:

-

Rigid Benzoic Acid Core: The aromatic ring provides a stable, planar core, which is a fundamental prerequisite for the formation of ordered structures in liquid crystals and contributes to the thermal stability of polymers.

-

Carboxylic Acid Functionality: This group is pivotal for forming intermolecular hydrogen bonds. In the context of liquid crystals, this leads to the formation of dimeric structures that enhance mesophase stability.[1][2][3][4] For polymers, the carboxylic acid can be leveraged for esterification or amidation reactions to incorporate the molecule into a polymer backbone or as a pendant group.

-

Asymmetric Alkoxy Chains (Butoxy and Propoxy): The presence of two different alkoxy chains introduces asymmetry, which can influence the packing of molecules and potentially lead to the formation of unique liquid crystalline phases. The length and flexibility of these chains are critical in determining the melting and clearing points of liquid crystals and influencing the glass transition temperature and mechanical properties of polymers.

| Property | Value | Source |

| CAS Number | 1155118-54-9 | [5][6][7][8][9][10][11] |

| Molecular Formula | C14H20O4 | [10] |

| Molecular Weight | 252.31 g/mol | [10] |

Application I: A Novel Component for Liquid Crystal Formulations

The structural similarity of this compound to known liquid crystalline compounds, particularly other alkoxybenzoic acids, strongly suggests its potential as a mesogen.[1][2][3][4][12] The formation of hydrogen-bonded dimers is a critical step in the self-assembly process that leads to the liquid crystalline state.

Hypothesized Liquid Crystalline Behavior:

The asymmetric nature of the butoxy and propoxy chains could lead to interesting phase behavior. It is hypothesized that this compound, either alone or in mixtures, could exhibit nematic or smectic phases. The interplay between the hydrogen bonding, π-π stacking of the aromatic rings, and the van der Waals interactions of the flexible alkoxy chains will govern the thermal range and stability of these mesophases.

Experimental Protocol: Synthesis and Characterization of Liquid Crystalline Properties

Objective: To synthesize this compound and characterize its thermotropic liquid crystalline properties.

Materials:

-

2,4-Dihydroxybenzoic acid

-

1-Bromobutane

-

1-Bromopropane

-

Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO4)

-

Sodium Hydroxide (NaOH)

-

Ethanol

Protocol:

Part A: Synthesis of this compound (Williamson Ether Synthesis)

-

Step 1: First Alkylation (Butoxy group addition):

-

In a round-bottom flask, dissolve 2,4-dihydroxybenzoic acid in DMF.

-

Add a stoichiometric equivalent of potassium carbonate.

-

Slowly add one equivalent of 1-bromobutane to the mixture. The reaction is typically more reactive at the 4-position due to electronic effects.

-

Heat the reaction mixture at 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, pour it into water, and acidify with HCl to precipitate the product.

-

Filter, wash with water, and dry the intermediate product (2-hydroxy-4-butoxybenzoic acid).

-

-

Step 2: Second Alkylation (Propoxy group addition):

-

Dissolve the intermediate from Step 1 in DMF.

-

Add a stoichiometric equivalent of potassium carbonate.

-

Slowly add one equivalent of 1-bromopropane.

-

Heat the reaction mixture and monitor by TLC.

-

Work-up the reaction as described in Step 1 to isolate the crude this compound.

-

-

Step 3: Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Part B: Characterization of Liquid Crystalline Properties

-

Differential Scanning Calorimetry (DSC):

-

Place a small sample (5-10 mg) of the purified compound in an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.

-

Cool the sample at the same rate to observe the phase transitions upon cooling.

-

Identify the melting and clearing temperatures from the endothermic and exothermic peaks in the DSC thermogram.

-

-

Polarized Optical Microscopy (POM):

-

Place a small amount of the sample on a microscope slide and cover it with a coverslip.

-

Heat the sample on a hot stage.

-

Observe the sample through crossed polarizers as it is heated and cooled.

-

Identify the characteristic textures of any liquid crystalline phases (e.g., Schlieren textures for nematic phases, fan-shaped textures for smectic phases).

-

Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

Application II: A Functional Monomer for Polymer Modification

The carboxylic acid functionality of this compound makes it a prime candidate for incorporation into polymers. By reacting it with suitable co-monomers, it can be used to modify the properties of existing polymers or to create entirely new polymer architectures.

Hypothesized Polymer Properties:

Incorporating this compound into a polymer backbone, for instance, in a polyester or polyamide, could impart several desirable properties:

-

Increased Thermal Stability: The rigid aromatic core can enhance the thermal stability of the polymer.

-

Modified Solubility: The alkoxy chains can improve the solubility of the polymer in organic solvents, aiding in processing.

-

Tunable Mechanical Properties: The flexible side chains can act as internal plasticizers, influencing the glass transition temperature (Tg) and mechanical properties such as flexibility and toughness.

-

Potential for Side-Chain Liquid Crystalline Polymers (SCLCPs): If attached as a pendant group to a flexible polymer backbone, the molecule could self-organize to form a side-chain liquid crystalline polymer, which has applications in optical films and sensors.

Experimental Protocol: Synthesis and Characterization of a Modified Polyester

Objective: To synthesize a polyester incorporating this compound and to evaluate its thermal and mechanical properties.

Materials:

-

This compound

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride

-

A suitable diol (e.g., 1,6-hexanediol)

-

A suitable diacid chloride (e.g., terephthaloyl chloride)

-

Pyridine or another suitable base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

Part A: Synthesis of 2-Butoxy-4-propoxybenzoyl chloride

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DCM.

-

Add a few drops of DMF (catalyst).

-

Slowly add an excess of oxalyl chloride or thionyl chloride at 0°C.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. This is typically used in the next step without further purification.

Part B: Polycondensation

-

In a separate flask, dissolve the diol (e.g., 1,6-hexanediol) and a stoichiometric amount of the synthesized acid chloride and terephthaloyl chloride in anhydrous DCM.

-

Cool the solution to 0°C and add a base such as pyridine dropwise to neutralize the HCl generated during the reaction.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.

Polymer Synthesis Workflow

Caption: Polyester synthesis workflow.

Part C: Polymer Characterization

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by measuring its decomposition temperature.

-

Tensile Testing: Prepare thin films of the polymer and use a universal testing machine to measure mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block for the creation of advanced materials. Its inherent structural features suggest a strong propensity for forming liquid crystalline phases and for use as a functional monomer in polymer synthesis. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. Further investigations could delve into the synthesis of a homologous series with varying alkoxy chain lengths to systematically tune the material properties. The unique asymmetry of this compound may also lead to the discovery of novel chiral liquid crystal phases if a chiral center is introduced. The applications for such materials are vast, ranging from displays and sensors to high-performance plastics and drug delivery systems. The journey to unlocking the full potential of this compound has just begun.

References

-

Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). MDPI. Retrieved from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

-

Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Ethers, Epoxides and Sulfides. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Thermo-optic effects of 4-alkoxy-3-chlorobenzoic acids in polymeric matrices. (n.d.). SPIE Digital Library. Retrieved from [Link]

-

Study of polysiloxanes containing epoxy groups: I. Synthesis and characterization of polysiloxanes containing 3-(2,3-epoxypropoxy)propyl groups. (2000). ResearchGate. Retrieved from [Link]

-

The tert-butyl group in chemistry and biology. (n.d.). ResearchGate. Retrieved from [Link]

-

Epoxy. (n.d.). In Wikipedia. Retrieved from [Link]

-

Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties. (n.d.). RSC Publishing. Retrieved from [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). MDPI. Retrieved from [Link]

-

Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Butyl group. (n.d.). In Wikipedia. Retrieved from [Link]

-

Super Absorbent Polymers. (2011). YouTube. Retrieved from [Link]

-

Propoxy CycloPentane, CycloPentyl Propyl Ether, Naming Ethers IUPAC Nomenclature, Organic Chemistry. (2019). YouTube. Retrieved from [Link]

-

Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. (n.d.). RSC Publishing. Retrieved from [Link]

-

tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Category:Propoxy compounds. (n.d.). In Wikipedia. Retrieved from [Link]

-

1-{4-[4-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one dihydrochloride. (n.d.). AccelaChem. Retrieved from [Link]

-

2-chloro-6,7-dimethoxy-3-methylquinoxaline. (n.d.). AccelaChem. Retrieved from [Link]

-

N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide. (n.d.). AccelaChem. Retrieved from [Link]

-

This compound. (n.d.). AccelaChem. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 931120-51-3|(2,4-Bis(docosyloxy)phenyl)methanol|BLD Pharm [bldpharm.com]

- 6. Building Blocks | CymitQuimica [cymitquimica.com]

- 7. 1803602-14-3,1-{4-[4-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 1250675-94-5,2-chloro-6,7-dimethoxy-3-methylquinoxaline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 1803566-35-9,N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. 1155118-54-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. aksci.com [aksci.com]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Butoxy-4-propoxybenzoic acid

Welcome to the technical support guide for 2-Butoxy-4-propoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Given the specific chemical nature of this compound, this guide provides a logical, step-by-step approach to achieving successful solubilization, grounded in established physicochemical principles and field-proven laboratory techniques.

PART 1: Understanding the Molecule - The Root of the Solubility Problem

Q1: Why is this compound expected to have low solubility in aqueous media?

A1: The solubility of a compound is dictated by its molecular structure. This compound possesses a dual chemical nature that presents a classic solubility challenge.

-

Hydrophobic Characteristics: The molecule is built on a benzene ring, which is inherently nonpolar. The addition of a butoxy group and a propoxy group further increases its lipophilicity, or "oil-loving" nature. These hydrocarbon regions of the molecule are not readily accommodated by the highly polar structure of water, leading to poor solubility.

-

Ionizable Acidic Group: The key to its solubility lies in the carboxylic acid (-COOH) group. In its protonated (uncharged) form, the molecule's hydrophobic characteristics dominate. However, this group can be deprotonated to form a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more water-soluble.[1]

The interplay between these two features means that the solubility of this compound is critically dependent on the pH of the solution.[2][3]

PART 2: Initial Solubility Assessment & Recommended First Steps

Q2: I'm working with this compound for the first time. What is the best way to assess its basic solubility?

A2: A systematic, small-scale solubility screening is the most efficient first step. This process will establish a baseline and guide your selection of an appropriate solvent system for your specific experimental needs. It is crucial to determine if a simple solvent system will suffice before moving to more complex formulations.

Experimental Protocol: Baseline Solubility Screening

-

Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several separate, clear glass vials.

-

Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).

-

Mixing: Agitate the vials vigorously using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect for dissolution. If the solid dissolves completely, the compound is soluble at that concentration. If not, proceed to the next step.

-

Incremental Dilution: Add additional solvent in measured increments (e.g., another 100 µL), vortexing after each addition, until the solid dissolves. Record the final volume to calculate the approximate solubility.

-

Heating/Sonication (Optional): If the compound remains insoluble, gentle heating (to 40-50°C) or sonication in an ultrasonic bath may be attempted to overcome kinetic barriers to dissolution.[4] Allow the solution to cool to room temperature to ensure it remains stable and does not precipitate.

Data Presentation: Solubility Screening Log

Use the following table to systematically record your observations for common laboratory solvents.

| Solvent | Target Conc. (mg/mL) | Visual Observation (RT) | Approx. Solubility (mg/mL) | Notes (e.g., heating required, precipitation on cooling) |

| Deionized Water | 10 | Insoluble | <1 | Expected due to hydrophobic nature |

| PBS (pH 7.4) | 10 | Insoluble | <1 | Likely to remain in protonated form |

| Ethanol | 10 | Soluble | >10 | |

| DMSO | 10 | Soluble | >10 | |

| PEG 400 | 10 | Partially Soluble | ~5 |

PART 3: Core & Advanced Solubilization Strategies

This section details the primary methods for solubilizing this compound, from the most direct approach (pH modification) to more advanced formulation techniques required for sensitive biological systems.

Strategy 1: pH-Dependent Solubilization

Q3: How can I leverage pH to dissolve the compound in an aqueous solution?

A3: This is the most effective primary strategy for carboxylic acids. By raising the pH of the solution above the compound's acid dissociation constant (pKa), you convert the poorly soluble neutral acid into its highly soluble carboxylate salt.[1] While the exact pKa of this compound is not published, it can be estimated to be around 4-5, similar to other benzoic acids. Therefore, adjusting the pH to >7 will ensure complete deprotonation and significantly enhance solubility.

Visualization: Effect of pH on Ionization and Solubility

The following diagram illustrates the chemical equilibrium. At a low pH, the equilibrium favors the insoluble, protonated form. At a high pH, the equilibrium shifts to the soluble, deprotonated (salt) form.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: Preparing a Basic Aqueous Stock Solution

-

Weigh Compound: Accurately weigh the desired mass of this compound.

-

Add Water: Add approximately 80% of the final desired volume of high-purity water. The compound will likely remain as a suspension.

-

Titrate with Base: While stirring, add a 1M NaOH or KOH solution dropwise. Monitor the solution. The solid will begin to dissolve as the pH increases and the salt is formed.

-

Complete Dissolution: Continue adding base until all the solid has dissolved completely, resulting in a clear solution.

-

Final Volume: Add water to reach the final desired volume.

-

pH Check (Optional but Recommended): Check the final pH of the stock solution. It should be alkaline.

-

Trustworthiness Check: This protocol is self-validating. The visual endpoint of complete dissolution confirms that a sufficient amount of base has been added to form the soluble salt.

-

Strategy 2: Utilizing Co-solvents for pH-Sensitive Applications

Q4: My experiment must be conducted at a neutral pH (e.g., pH 7.4). How can I dissolve the compound without making the solution basic?

A4: This is a common requirement for biological assays. When pH modification is not an option, the use of water-miscible organic co-solvents is the standard approach.[5] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic solute to dissolve.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and compatibility with many biological experiments at low final concentrations.

Experimental Protocol: Preparing a Co-solvent Stock and Diluting into Buffer

-

Prepare High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 20-100 mM). The compound should be readily soluble in pure DMSO.

-

Serial Dilution: Perform a serial dilution of this stock into your final aqueous buffer (e.g., PBS, pH 7.4). It is critical to add the DMSO stock to the buffer while vortexing, not the other way around, to minimize the risk of precipitation.

-

Monitor for Precipitation: After each dilution step, visually inspect the solution for any cloudiness or precipitate. This "crash-out" indicates you have exceeded the compound's solubility limit in that specific co-solvent/buffer ratio.

-

Determine Maximum Co-solvent Concentration: The goal is to find the highest concentration of your compound that remains soluble at a co-solvent level compatible with your assay (typically ≤1% DMSO for cell-based assays, though this must be empirically determined).

Strategy 3: Surfactant-Based Formulations for Highly Insoluble Cases

Q5: The compound precipitates from my co-solvent/buffer mix even at low concentrations. What is the next logical step?

A5: When both pH adjustment and simple co-solvents fail, a surfactant-based formulation is the next powerful tool. Surfactants are molecules that, above a certain concentration (the Critical Micelle Concentration), form microscopic spheres called micelles.[7] These micelles have a hydrophobic core and a hydrophilic exterior. The poorly soluble compound partitions into the hydrophobic core, allowing it to be effectively dispersed in the aqueous solution.[8][9]

Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Solutol® HS-15 are frequently used in preclinical formulations for their good solubilization effects and established safety profiles.[8]

Experimental Protocol: Preparing a Surfactant-Containing Formulation

-

Initial Dissolution: Dissolve the this compound in a small amount of a suitable organic solvent, such as ethanol.

-

Add Surfactant: To this solution, add the surfactant (e.g., Tween® 80). The amount may need to be optimized, but starting with a 1-5% (w/v) final concentration is a reasonable range.

-

Evaporate Organic Solvent: Gently remove the ethanol using a rotary evaporator or a stream of nitrogen gas. This leaves a viscous mixture of your compound and the surfactant.

-

Hydrate with Aqueous Buffer: Slowly add your aqueous buffer to the mixture while stirring or vortexing. This process allows the micelles to form and encapsulate the compound, resulting in a clear (or slightly opalescent) dispersion.

PART 4: Troubleshooting Workflow and FAQs

Visualization: Decision-Making Workflow for Solubilization

This flowchart provides a logical path to follow when troubleshooting solubility issues with this compound.

Caption: A step-by-step workflow for selecting a solubilization strategy.

Frequently Asked Questions (FAQs)

-

Q: What is the maximum concentration of DMSO I can use in my cell-based assay?

-

A: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity, and many are fine with 1%. However, it is imperative to run a vehicle control (buffer with the same final concentration of DMSO but without your compound) to ensure the solvent itself is not affecting the experimental outcome.

-

-

Q: My compound dissolves in base but precipitates when I neutralize the solution to pH 7.4. What should I do?

-

A: This is expected behavior. You are converting the soluble salt back to the insoluble neutral acid. This method (dissolving in base and back-titrating) is not a viable strategy for achieving a neutral solution. In this case, you must use the co-solvent or surfactant strategies outlined above.

-

-

Q: Can I use heat to dissolve the compound?

-

A: Gentle heating can help overcome the initial energy barrier for dissolution (a kinetic effect). However, if the compound precipitates upon cooling back to room temperature, it is supersaturated and the solution is not stable. Heat should be used with caution and only to assist, not force, solubilization in a system where the compound is fundamentally soluble. Always verify the stability of your final solution at the working temperature of your experiment.

-

-

Q: What are the primary safety concerns?

-